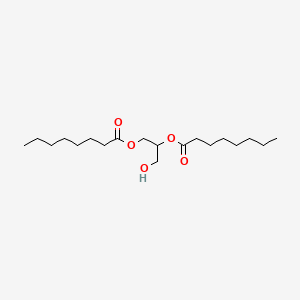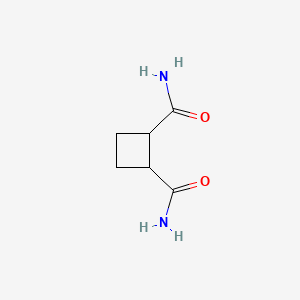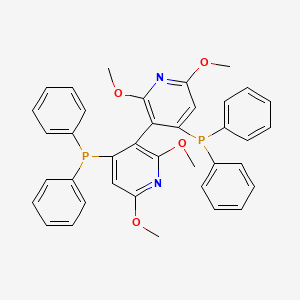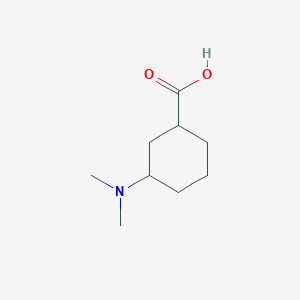
1,2-Dioctanoylglycerol
Übersicht
Beschreibung
1,2-Dioctanoylglycerol is a synthetic diacylglycerol analog that has garnered significant interest in scientific research due to its role as a cell-permeable activator of protein kinase C (PKC). This compound is known for its ability to mimic the effects of natural diacylglycerol, making it a valuable tool in the study of cellular signaling pathways .
Wirkmechanismus
Mode of Action:
- PKC Activation : Dioctanoin acts as a cell-permeable activator of PKC. It mimics the effects of tumor-promoting phorbol esters, such as phorbol 12-myristate 13-acetate (PMA). These effects include mitogenesis (cell division) and epidermal growth factor binding and action in intact cells .
Action Environment:
Environmental factors play a crucial role:
Biochemische Analyse
Biochemical Properties
1,2-Dioctanoylglycerol interacts with protein kinase C (PKC), a family of protein kinases that play key roles in cellular processes such as proliferation, differentiation, and secretion . It exhibits lower affinity for PKC α than for other isozymes .
Cellular Effects
This compound has been found to be a strong chemoattractant for human polymorphonuclear leukocytes (PMN), 6C3HED (a mouse thymic lymphoma), and Jurkat (a human T-cell leukemia) . It stimulates the directed migration of leukocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an activator of protein kinase C (PKC). It binds to PKC, leading to its activation . This activation of PKC can lead to various downstream effects, including changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is unstable in solution and should be reconstituted just prior to use .
Metabolic Pathways
This compound is part of the diglyceride class of lipids . It is produced by the acylation of any two hydroxy groups of glycerol by octanoic acid .
Subcellular Localization
It is known that this compound can translocate to the plasma membrane under certain conditions .
Vorbereitungsmethoden
1,2-Dioctanoylglycerol can be synthesized through various methods. One common synthetic route involves the acylation of glycerol with octanoic acid. This reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1,2-Dioctanoylglycerol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to glycerol and octanoic acid.
Substitution: It can participate in substitution reactions where the octanoyl groups are replaced by other acyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,2-Dioctanoylglycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid metabolism and signaling pathways.
Biology: Researchers utilize it to investigate the role of diacylglycerol in cellular processes, including cell proliferation and differentiation.
Medicine: It serves as a tool to explore the mechanisms of diseases related to PKC dysregulation, such as cancer and cardiovascular diseases.
Vergleich Mit ähnlichen Verbindungen
1,2-Dioctanoylglycerol is often compared with other diacylglycerol analogs, such as:
1,2-Dioleoylglycerol: Similar in structure but contains oleic acid instead of octanoic acid.
1,3-Diolein: Differing in the position of acyl groups on the glycerol backbone.
1,2-Dioleoyl-rac-glycerol: A racemic mixture of diacylglycerol with oleic acid. The uniqueness of this compound lies in its shorter fatty acid chains, which confer distinct biophysical properties and cellular effects compared to its longer-chain counterparts.
Eigenschaften
IUPAC Name |
(3-hydroxy-2-octanoyloxypropyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBULZYTDGUSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910175 | |
| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-87-0 | |
| Record name | Monoctanoin Component C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DICAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3424631.png)

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)




![2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]indole](/img/structure/B3424677.png)

